

Comparative analysis of 5-(Benzyloxy)pyridine-2-carboxylic acid synthesis routes

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Compound of Interest

Compound Name: 5-(Benzyloxy)pyridine-2-carboxylic acid

Cat. No.: B1289364

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A Comparative Guide to the Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic Acid

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. **5-(Benzyloxy)pyridine-2-carboxylic acid** is a valuable building block in the creation of complex pharmaceutical compounds. This guide provides a comparative analysis of two primary synthetic routes to this molecule, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in methodological selection.

Comparative Performance of Synthesis Routes

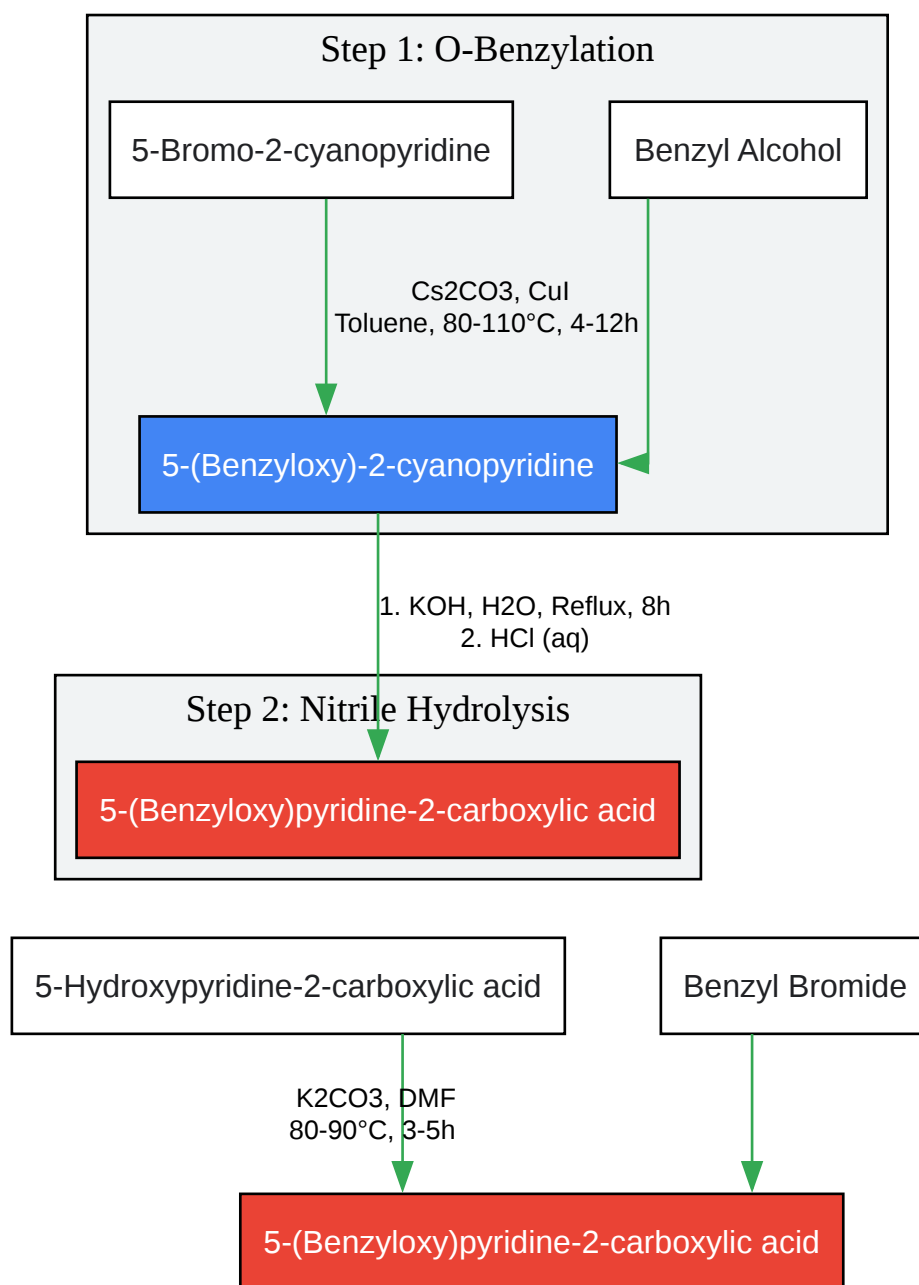
Two prominent methods for the synthesis of **5-(Benzyloxy)pyridine-2-carboxylic acid** are the Nitrile Hydrolysis Route and the Direct Benzylation Route. The choice between these routes depends on factors such as starting material availability, desired scale, and tolerance for specific reagents and reaction conditions. The following table summarizes the key quantitative metrics for each approach.

Metric	Route 1: Nitrile Hydrolysis	Route 2: Direct Benzylation
Starting Materials	5-Bromo-2-cyanopyridine, Benzyl alcohol	5-Hydroxypyridine-2-carboxylic acid, Benzyl bromide
Number of Steps	2	1
Overall Yield	~85% (calculated from step-wise yields)	>85% (estimated)
Key Reagents	Cesium carbonate, Cuprous iodide, KOH	Potassium carbonate, DMF
Reaction Time	12-20 hours	3-5 hours
Reaction Temperature	80-110°C (Step 1), Reflux (Step 2)	80-90°C

Route 1: Nitrile Hydrolysis Pathway

This two-step synthesis begins with the formation of a benzyloxy ether via a copper-catalyzed coupling reaction, followed by the hydrolysis of a nitrile group to the desired carboxylic acid.

Logical Workflow for Route 1



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